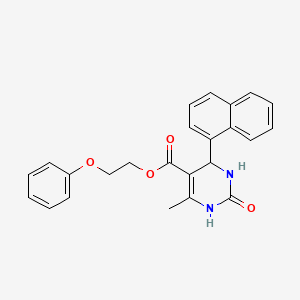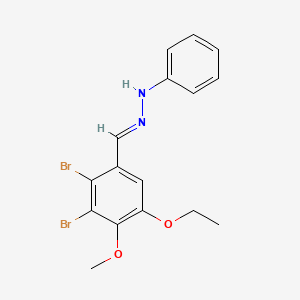
N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine is an organic compound that belongs to the class of substituted phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone with various substituents attached to the aromatic ring and the ethylamine chain. The presence of a bromine atom and a methoxy group in the structure of this compound suggests that it may have unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine typically involves the following steps:
Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol (CH3OH) and a suitable base such as sodium hydroxide (NaOH).
Amine Formation: The final step involves the formation of the ethanamine chain through reductive amination using an appropriate amine precursor and a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation reactions followed by purification through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Azides, nitriles
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe for studying biological processes involving phenethylamine derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine likely involves interactions with molecular targets such as receptors or enzymes. The presence of the bromine and methoxy groups may influence the compound’s binding affinity and selectivity for these targets. Further research is needed to elucidate the specific pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine can be compared with other substituted phenethylamines, such as:
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)ethanamine: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorobenzyl)-2-(2-methoxyphenyl)ethanamine: Similar structure but with a fluorine atom instead of bromine.
N-(4-methylbenzyl)-2-(2-methoxyphenyl)ethanamine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
355382-52-4 |
|---|---|
Molekularformel |
C16H18BrNO |
Molekulargewicht |
320.22 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-2-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-5-3-2-4-14(16)10-11-18-12-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 |
InChI-Schlüssel |
QWIGSZMHHPPRII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCNCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B10897033.png)
![N-(4-chlorophenyl)-4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B10897052.png)
![2-(2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B10897056.png)
![2-{4-Amino-6-[2-(4-methoxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B10897063.png)


![2-(cyclohex-1-en-1-yl)-N-[(2E)-3-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B10897083.png)
![5-(4-bromophenyl)-1-{2-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10897086.png)
![2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897091.png)
![2-[(2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B10897096.png)

![3-(3,4-dihydroxyphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide](/img/structure/B10897109.png)
![(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897117.png)

